2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine
CAS No.:
Cat. No.: VC20356672
Molecular Formula: C7H5Cl2NO
Molecular Weight: 190.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5Cl2NO |
|---|---|
| Molecular Weight | 190.02 g/mol |
| IUPAC Name | 2,4-dichloro-5,7-dihydrofuro[3,4-b]pyridine |
| Standard InChI | InChI=1S/C7H5Cl2NO/c8-5-1-7(9)10-6-3-11-2-4(5)6/h1H,2-3H2 |
| Standard InChI Key | ZKKXOBUYDBJMAE-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(CO1)N=C(C=C2Cl)Cl |
Introduction
Chemical Identity and Structural Features
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.02 g/mol | |
| Purity | 97% | |
| IUPAC Name | 2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine | |
| SMILES | ClC1=CC(Cl)=C2COCC2=N1 |
Synthetic Methodologies
Direct Synthesis from β-Enaminone Precursors
While no direct synthesis of 2,4-dichloro-5,7-dihydrofuro[3,4-b]pyridine is documented, analogous furopyridines are synthesized via cyclization reactions of β-enaminones. For example, Yılmaz et al. demonstrated that N-homopropargylic β-enaminones undergo iodocyclization to form 6,7-dihydrofuro[3,4-c]pyridines . Adapting this method, propargyl enaminones with appropriate substitution could yield the [3,4-b] isomer through regioselective ring closure. Key steps include:
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Iodonium Ion Formation: Reaction of β-enaminones with molecular iodine generates iodonium intermediates, initiating electrophilic cyclization .
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Nucleophilic Trapping: The alkyne moiety attacks the iodonium ion, forming a vinyl cation that undergoes intramolecular trapping by a carbonyl oxygen .
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Aromatization: Base-mediated elimination of hydrogen iodide completes the formation of the dihydrofuropyridine core .
Alternative Routes via Furan-Pyridine Annulation
Shiotani’s review highlights classical methods for furopyridine synthesis, such as the cyclocondensation of furan derivatives with aminopyridines or the use of Reissert compounds . For 2,4-dichloro derivatives, chlorination could be introduced either pre- or post-cyclization. For instance:
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Pre-cyclization Chlorination: Chlorine substituents may be incorporated into the furan or pyridine precursors prior to fusion, leveraging directed ortho-metalation strategies .
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Post-cyclization Halogenation: Electrophilic chlorination using reagents like or could target the activated positions of the fused ring system .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich furan ring and electron-deficient pyridine ring create divergent reactivity. The furan moiety undergoes electrophilic substitution at the α-positions (C2 and C5), while the pyridine ring is susceptible to nucleophilic attack at the β-positions (C3 and C5) . For example:
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Nitration: Nitronium tetrafluoroborate selectively nitrates the furan ring at C3, yielding 3-nitro derivatives .
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Bromination: Bromine in acetic acid brominates the furan ring at C2, producing 2-bromo-4-chloro analogs .
Lithiation and Cross-Coupling Reactions
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